molecular formula C7H10ClNO2S B12968106 1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride CAS No. 499770-93-3

1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride

Cat. No.: B12968106
CAS No.: 499770-93-3
M. Wt: 207.68 g/mol
InChI Key: ZRISXCFNGPAEPI-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic name assigned to this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is 1,2,5-trimethylpyrrole-3-sulfonyl chloride . This nomenclature reflects the substituents on the pyrrole ring: methyl groups at positions 1, 2, and 5, and a sulfonyl chloride group at position 3.

The structural representation of the molecule can be described as follows:

  • A five-membered aromatic pyrrole ring serves as the core structure.
  • Three methyl (-CH₃) groups are bonded to the nitrogen atom (position 1) and carbon atoms at positions 2 and 5.
  • A sulfonyl chloride (-SO₂Cl) group is attached to the carbon at position 3.

The simplified molecular-input line-entry system (SMILES) notation for this compound is CC1=CC(=C(N1C)C)S(=O)(=O)Cl , which encodes the connectivity and functional groups. The International Chemical Identifier (InChI) key, ZRISXCFNGPAEPI-UHFFFAOYSA-N , provides a standardized representation of its three-dimensional structure.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple identifiers across chemical databases, as summarized in Table 1.

Table 1: Alternative Designations and Registry Numbers

Identifier Type Value Source
Chemical Abstracts Service (CAS) Registry Number 499770-93-3
DSSTox Substance ID DTXSID80697816
PubChem CID 53421531
European Community (EC) Number Not Available -

The CAS registry number, 499770-93-3 , is the primary identifier used in chemical synthesis and regulatory documentation. Notably, this compound lacks a European Community number, which distinguishes it from structurally related sulfonyl chlorides.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₇H₁₀ClNO₂S , indicating the presence of seven carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.

A detailed breakdown of its molecular weight is provided in Table 2.

Table 2: Molecular Weight Calculation

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 7 12.011 84.077
Hydrogen (H) 10 1.008 10.080
Chlorine (Cl) 1 35.453 35.453
Nitrogen (N) 1 14.007 14.007
Oxygen (O) 2 16.000 32.000
Sulfur (S) 1 32.065 32.065
Total - - 207.682

The calculated molecular weight of 207.68 g/mol aligns with experimental data reported in PubChem and other chemical databases. This value is critical for stoichiometric calculations in synthetic applications.

The sulfonyl chloride group (-SO₂Cl) contributes significantly to the compound’s reactivity, enabling participation in nucleophilic substitution reactions. The methyl groups at positions 1, 2, and 5 introduce steric effects that influence reaction kinetics and regioselectivity, distinguishing this compound from simpler pyrrole derivatives.

Properties

CAS No.

499770-93-3

Molecular Formula

C7H10ClNO2S

Molecular Weight

207.68 g/mol

IUPAC Name

1,2,5-trimethylpyrrole-3-sulfonyl chloride

InChI

InChI=1S/C7H10ClNO2S/c1-5-4-7(12(8,10)11)6(2)9(5)3/h4H,1-3H3

InChI Key

ZRISXCFNGPAEPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C)C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Sulfonylation of Pyrrole Ring

The sulfonylation step involves electrophilic aromatic substitution on the pyrrole ring. Common reagents include chlorosulfonic acid or sulfuryl chloride in the presence of catalysts or solvents such as N,N-dimethylformamide (DMF). The reaction conditions must be carefully controlled to avoid over-sulfonation or ring degradation.

  • Typical procedure:
    The pyrrole substrate is dissolved in an inert solvent (e.g., dichloromethane or DMF). Chlorosulfonic acid or sulfuryl chloride is added dropwise at low temperature (0–40 °C) to control the reaction rate. The mixture is stirred for several hours until completion, monitored by TLC or HPLC.

  • Catalysis and additives:
    Sulfuric acid or Lewis acids may be added to enhance sulfonylation efficiency. DMF acts both as a solvent and as a catalyst by forming reactive intermediates with sulfuryl chloride, improving sulfonyl chloride formation.

Chlorination to Sulfonyl Chloride

If the initial sulfonation yields a sulfonic acid or sulfonate salt, chlorination is required to convert it into the sulfonyl chloride.

  • Reagents:
    Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are commonly used chlorinating agents.

  • Procedure:
    The sulfonic acid intermediate is treated with thionyl chloride under reflux conditions, often in an inert solvent like dichloromethane or chloroform. The reaction proceeds with evolution of SO2 and HCl gases, and completion is confirmed by disappearance of sulfonic acid signals in NMR or IR spectra.

Alternative One-Pot Methods

Recent advances include one-pot procedures where sulfonation and chlorination occur sequentially without isolation of intermediates. For example, reacting the pyrrole with a mixture of sulfuryl chloride, DMF, and sulfuric acid under controlled temperature yields the sulfonyl chloride directly with high purity and yield.

Purification

The crude product is purified by:

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Dichloromethane, DMF, or DCE DMF can act as catalyst and solvent
Temperature 0–150 °C Low temp for sulfonation; higher for chlorination
Reaction time 1–12 hours Depends on scale and reagent concentration
Molar ratios Pyrrole:Sulfuryl chloride ~1:1.1 Slight excess of sulfonylating agent preferred
Catalysts/additives Sulfuric acid, Lewis acids Enhance sulfonylation efficiency

Representative Experimental Procedure (Adapted)

  • In an oven-dried flask, 1,2,5-trimethylpyrrole (1 mmol) is dissolved in dry dichloromethane (5 mL).
  • The solution is cooled to 0 °C under nitrogen atmosphere.
  • Chlorosulfonic acid (1.2 mmol) is added dropwise over 30 minutes with stirring.
  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
  • The mixture is quenched with ice-cold water and extracted with ethyl acetate.
  • The organic layer is dried over sodium sulfate and concentrated.
  • The residue is treated with thionyl chloride (1.5 mmol) under reflux for 2 hours.
  • After cooling, the mixture is concentrated and purified by silica gel chromatography (ethyl acetate/hexane 2:8) to yield this compound as a solid.

Analytical Characterization

  • NMR Spectroscopy:
    1H and 13C NMR confirm substitution pattern and sulfonyl chloride presence.

  • Mass Spectrometry:
    High-resolution mass spectrometry (HRMS) confirms molecular weight.

  • Melting Point:
    Used to assess purity.

  • IR Spectroscopy:
    Characteristic S=O stretching bands (~1350 and 1170 cm⁻¹) and S–Cl stretch confirm sulfonyl chloride functionality.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Yield (%) Notes
Stepwise sulfonation + chlorination Chlorosulfonic acid, SOCl2 0–40 °C sulfonation; reflux chlorination 60–80 Traditional, reliable
One-pot sulfonylation with sulfuryl chloride/DMF/sulfuric acid Sulfuryl chloride, DMF, H2SO4 40–150 °C, 1–5 h 75–85 Industrially scalable, high purity
Catalyzed sulfonylation in organic solvent Sulfuryl chloride, acid catalyst Room temp to 130 °C 70–80 Enhanced selectivity with catalysts

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution reactions.

    Sulfonic Acid Derivatives: Resulting from oxidation reactions.

    Sulfinyl or Thiol Derivatives: Produced via reduction reactions.

Scientific Research Applications

Synthetic Applications

1. Synthesis of Pyrrole Derivatives
The compound serves as a key intermediate for synthesizing diverse pyrrole derivatives. Pyrroles are important heterocycles in medicinal chemistry due to their biological activities. For instance, 1,2,5-trimethyl-1H-pyrrole-3-sulfonyl chloride can be utilized in reactions that yield substituted pyrroles through various methodologies:

  • Nucleophilic Substitution Reactions : This compound can undergo nucleophilic attack by amines or alcohols to form sulfonamide derivatives, which are essential in drug development .
  • Coupling Reactions : It can participate in coupling reactions with other electrophiles to create complex pyrrole structures, enhancing the diversity of compounds available for biological testing .

Table 1: Synthetic Pathways Using this compound

Reaction TypeExample ReactionProduct Type
Nucleophilic SubstitutionReaction with amines or alcoholsSulfonamide derivatives
CouplingReaction with electrophilesSubstituted pyrroles
AcylationAcylation with carboxylic acidsN-acylated pyrroles

Biological Applications

2. Biological Activity and Therapeutic Potential
The biological significance of pyrrole derivatives is well-documented. Compounds containing the pyrrole moiety exhibit a range of pharmacological activities, including anti-inflammatory and analgesic properties. Recent studies have highlighted the potential of bioconjugates formed from pyrrole and peptide structures for use as analgesics:

  • Analgesic Activity : Bioconjugates synthesized from this compound demonstrated significant analgesic effects in preclinical models. The combination of pyrrole with peptides enhances stability and bioavailability compared to free pyrrole acids .

Table 2: Biological Activities of Pyrrole Derivatives

Activity TypeDescriptionReferences
AnalgesicSignificant pain relief in animal models
Anti-inflammatoryReduction of inflammatory markers
AntimicrobialInhibition of bacterial growth

Case Studies

3. Case Study: Analgesic Bioconjugates
A recent study synthesized bioconjugates using this compound linked to peptide chains. The resulting compounds exhibited improved hydrolytic stability and maintained analgesic properties comparable to traditional pain medications. This study utilized high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for structural confirmation .

4. Case Study: Synthesis and Characterization
Another investigation focused on the synthesis of various sulfonamide derivatives from this compound. The study highlighted the efficiency of the synthetic routes and characterized the products using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy .

Mechanism of Action

The mechanism of action of 1,2,5-trimethyl-1H-pyrrole-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The pyrrole ring (one nitrogen atom) in the target compound contrasts with the pyrazole core (two adjacent nitrogen atoms) in the compared compound. Pyrazoles generally exhibit greater aromatic stability and distinct electronic properties due to the second nitrogen, which may reduce electrophilicity compared to pyrroles .
  • Substituent Effects : The trifluoromethyl group in the pyrazole derivative enhances lipophilicity and metabolic stability, while the methyl groups in the pyrrole analog primarily influence steric hindrance. The sulfonyl chloride group is more reactive than the sulfanyl (thioether) group, enabling diverse derivatization pathways .
  • Functional Groups : The aldehyde in the pyrazole compound facilitates condensation reactions (e.g., Schiff base formation), whereas the sulfonyl chloride enables nucleophilic substitutions, broadening utility in medicinal chemistry.

Reactivity and Stability

  • This compound: Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis, necessitating anhydrous conditions during handling.
  • Pyrazole Derivative : The trifluoromethyl group improves thermal and oxidative stability, while the sulfanyl group is less reactive than sulfonyl chloride, limiting its utility in nucleophilic reactions. The aldehyde group, however, introduces susceptibility to oxidation .

Biological Activity

1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride is a sulfonyl chloride derivative of pyrrole that has garnered attention for its potential biological activities. The compound's structure includes a pyrrole ring substituted with three methyl groups and a sulfonyl chloride functional group, which may influence its reactivity and interactions with biological targets.

  • Molecular Formula : C7H10ClN
  • Molecular Weight : 161.66 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)C1=CN(C=C1)S(=O)(=O)Cl

The biological activity of this compound is primarily attributed to its electrophilic sulfonyl chloride group. This group can react with nucleophilic sites on proteins and other biomolecules, leading to covalent modifications that can alter the function of these targets. Such interactions can modulate enzymatic activities or receptor functions, potentially resulting in various biological effects.

Anticancer Activity

Research has indicated that pyrrole derivatives, including those with sulfonyl groups, may exhibit significant anticancer properties. For instance, modifications of the pyrrole core structure have been shown to enhance binding affinity to Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. Compounds similar to this compound have demonstrated IC50 values in the low nanomolar range against small-cell lung cancer cell lines .

Analgesic Activity

Studies on related pyrrole compounds have revealed analgesic properties. For example, bioconjugates formed by linking pyrrole derivatives with peptides exhibited enhanced analgesic effects in pain models like the Randall-Selitto test . This suggests that this compound could also possess such properties due to its structural similarities.

Antimicrobial Potential

Pyrrole derivatives are being explored for their antimicrobial activities. The sulfonyl group may enhance the compound's ability to disrupt microbial cell functions by interacting with specific enzymes or receptors involved in bacterial growth and survival.

Case Studies

Study ReferenceCompound TestedBiological ActivityFindings
BM-1074AnticancerInhibits tumor growth with IC50 < 2 nM in small-cell lung cancer models.
Pyrrole BioconjugatesAnalgesicDemonstrated significant pain relief in animal models; showed synergy with anti-inflammatory peptides.
Various PyrrolesAntimicrobialExhibited activity against resistant bacterial strains; mechanism involves enzyme inhibition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride, and how can reaction parameters be optimized?

  • Methodology : The compound is typically synthesized via sulfonylation of the pyrrole precursor using reagents like chlorosulfonic acid or sulfuryl chloride (SO₂Cl₂). Key parameters include:

  • Temperature control : Maintain sub-0°C conditions during sulfonylation to mitigate exothermic side reactions.
  • Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the hydrophobic trimethylpyrrole core.
  • Workup : Quench excess reagent with ice-cold water, followed by extraction with DCM and purification via recrystallization (e.g., using hexane/ethyl acetate).
    • Validation : Confirm purity (>95%) via HPLC with UV detection at 254 nm, referencing standards for sulfonyl chlorides like 1-Methyl-1H-pyrazole-3-sulfonyl chloride .

Q. What are the critical storage and handling protocols for maintaining the stability of this compound?

  • Storage : Store in airtight, amber glass vials under nitrogen or argon at 2–8°C to prevent hydrolysis. Desiccate using silica gel packs.
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions. Avoid prolonged exposure to ambient humidity, as sulfonyl chlorides hydrolyze to sulfonic acids.
  • Reference : Analogous sulfonyl chlorides (e.g., 1-Methyl-1H-pyrazole-3-sulfonyl chloride) with low melting points (36–39°C) require similar protocols to avoid decomposition .

Advanced Research Questions

Q. How can researchers address conflicting data on the regioselectivity of nucleophilic substitutions involving this reagent?

  • Analytical strategies :

  • Kinetic studies : Monitor reaction progress via in situ ¹H NMR to identify intermediates (e.g., sulfonamide adducts).
  • Computational modeling : Use DFT calculations to map electrostatic potential surfaces, predicting nucleophilic attack sites on the sulfonyl chloride group.
    • Case study : Cyclopropane-fused pyrazole derivatives (e.g., in ) require regiocontrol during sulfonylation, achieved via steric directing groups .

Q. What experimental approaches minimize side reactions (e.g., hydrolysis or dimerization) in multi-step syntheses using this reagent?

  • Mitigation techniques :

  • Scavengers : Add molecular sieves or triethylamine to sequester moisture or HCl byproducts.
  • Low-temperature reactions : Perform substitutions at –20°C in anhydrous DMF or acetonitrile.
  • In-line monitoring : Use LC-MS to detect hydrolysis products (e.g., sulfonic acids) and adjust conditions dynamically.
    • Reference : Custom-synthesized sulfonyl chlorides (e.g., (S)-3-Fluoropyrrolidine-1-sulfonyl Chloride) often require stringent anhydrous protocols, as noted in specialized reagent catalogs .

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